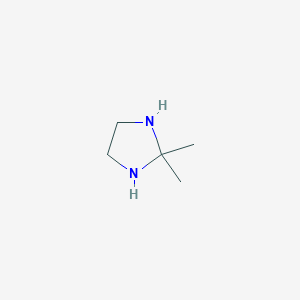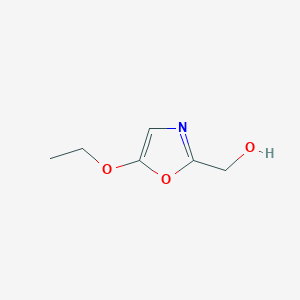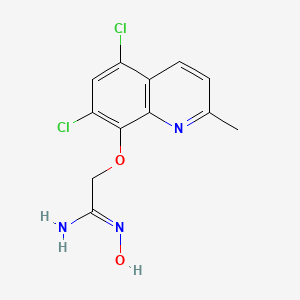
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine atoms and a hydroxyethanimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of chlorine atoms at specific positions. The final step involves the attachment of the hydroxyethanimidamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, modulating their activity. The hydroxyethanimidamide group may enhance its binding affinity and specificity, leading to more pronounced biological effects.
類似化合物との比較
Similar Compounds
- 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid
- 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide
- 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N’-[(1S,2E,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]acetohydrazide
Uniqueness
What sets 2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N’-hydroxyethanimidamide apart from similar compounds is its unique combination of the quinoline core with the hydroxyethanimidamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H11Cl2N3O2 |
|---|---|
分子量 |
300.14 g/mol |
IUPAC名 |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6-2-3-7-8(13)4-9(14)12(11(7)16-6)19-5-10(15)17-18/h2-4,18H,5H2,1H3,(H2,15,17) |
InChIキー |
SWPPGPCODPVEPO-UHFFFAOYSA-N |
異性体SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC/C(=N/O)/N)Cl)Cl |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC(=NO)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


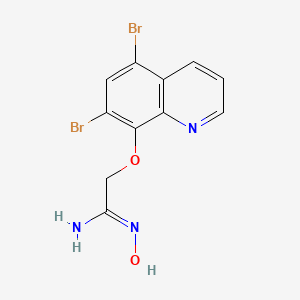


![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
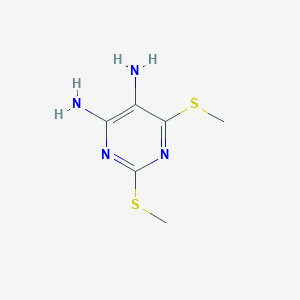

![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)


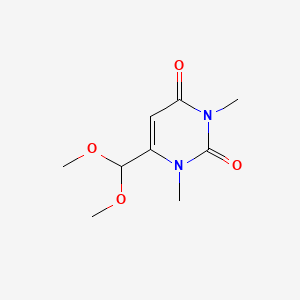

![Pyrido[2,3-b]pyrazin-6(4H)-one, 2,3-dimethyl-(9CI)](/img/structure/B12901562.png)
